molecular formula C22H32O2 B12710570 17alpha-Allyltestosterone CAS No. 98169-58-5

17alpha-Allyltestosterone

Cat. No.: B12710570
CAS No.: 98169-58-5
M. Wt: 328.5 g/mol
InChI Key: DFRQHISHXQPKMU-GUCLMQHLSA-N
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Description

. Despite its promising properties, 17alpha-Allyltestosterone was never marketed.

Preparation Methods

The synthesis of 17alpha-Allyltestosterone involves several steps, starting from testosteroneThis can be achieved through various chemical reactions, including allylation reactions using reagents such as allyl bromide or allyl chloride in the presence of a base . Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

17alpha-Allyltestosterone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

17alpha-Allyltestosterone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 17alpha-Allyltestosterone involves its interaction with androgen receptors. By binding to these receptors, it can inhibit the effects of endogenous androgens, thereby acting as an antiandrogen. This mechanism is similar to other antiandrogens, where the compound competes with natural androgens for receptor binding, preventing their biological effects .

Comparison with Similar Compounds

17alpha-Allyltestosterone can be compared with other similar compounds, such as:

Properties

CAS No.

98169-58-5

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-prop-2-enyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h4,14,17-19,24H,1,5-13H2,2-3H3/t17-,18+,19+,20+,21+,22+/m1/s1

InChI Key

DFRQHISHXQPKMU-GUCLMQHLSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC=C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=C)O)C

Origin of Product

United States

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